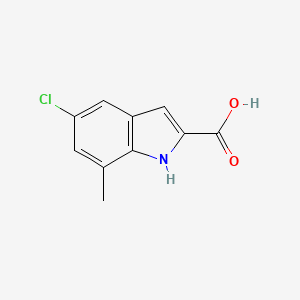
5-chloro-7-methyl-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-7-methyl-1H-indole-2-carboxylic acid is an indolyl carboxylic acid . This compound belongs to the class of organic compounds known as indolecarboxamides and derivatives .
Synthesis Analysis
The synthesis of indole derivatives has been a focus of many researchers due to their potential pharmaceutical applications . The synthesis of 5-chloro-7-methyl-1H-indole-2-carboxylic acid involves the intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF .Molecular Structure Analysis
The molecular structure of 5-chloro-7-methyl-1H-indole-2-carboxylic acid consists of an indole ring with a carboxylic acid group at the 2-position and a chlorine atom at the 5-position .Wissenschaftliche Forschungsanwendungen
Synthesis of Alkaloids
- Scientific Field: Organic Chemistry
- Application Summary: Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders .
- Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results: The application of indole derivatives as biologically active compounds has shown various biologically vital properties .
Biological Potential of Indole Derivatives
- Scientific Field: Pharmaceutical Sciences
- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application: Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
- Results: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Antiproliferative Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: A new series of 5-chloro-indole-2-carboxylate and pyrrolo [3,4-b]indol-3-one was synthesized and demonstrated potent antiproliferative activities against four human cancer cell lines .
- Methods of Application: The new compounds were synthesized and structurally characterized using various spectroscopic methods .
- Results: The new compounds had no cytotoxic effects on human normal cell lines but demonstrated potent antiproliferative activities against four human cancer cell lines .
Gut-Bacteria-Derived Indole in Intestinal and Liver Diseases
- Scientific Field: Pharmacology
- Application Summary: Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
- Methods of Application: Researchers study the interaction between host and microorganism, and the effects of indole and its derivatives on the host by circulating in the plasma .
- Results: New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Antiviral Activity
- Scientific Field: Virology
- Application Summary: Indole derivatives have shown antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application: Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
- Results: Some indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
Multicomponent Reactions
- Scientific Field: Organic Chemistry
- Application Summary: Indole derivatives are used in multicomponent reactions . These reactions are a type of chemical reaction in which three or more reactants combine to form a product .
- Methods of Application: In one example, an amino ester, 1H-indole-2-carboxylic acid, an aldehyde, and an isocyanide were combined to produce indole-fused diketopiperazines .
- Results: The resulting compounds have potential applications in various fields, including medicinal chemistry .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-7-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-7(11)3-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHVBNGYTXIUNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-7-methyl-1H-indole-2-carboxylic acid | |
CAS RN |
15936-74-0 |
Source


|
| Record name | 5-chloro-7-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride](/img/no-structure.png)

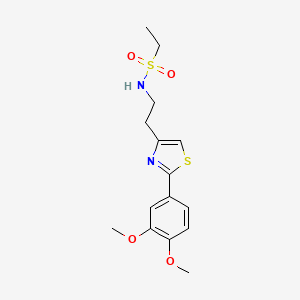
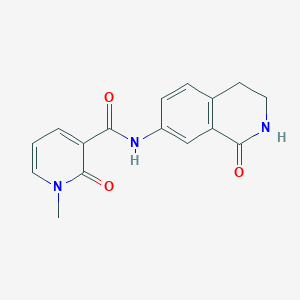
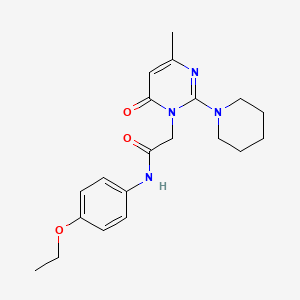


![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3,5-dichlorobenzenecarboxamide](/img/structure/B2356057.png)
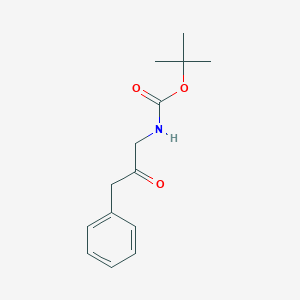
![6-(3,4-Dimethylphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2356059.png)
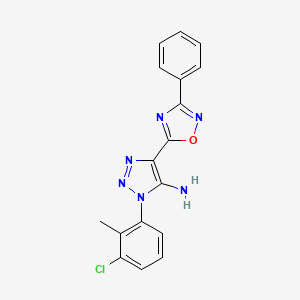
![Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B2356062.png)
![2-[(3-Fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B2356063.png)